3'-Chloroacetophenone

Beschreibung

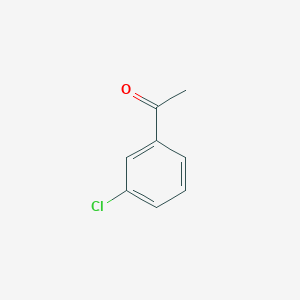

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWJBXKHMMQDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059182 | |

| Record name | Ethanone, 1-(3-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-02-5 | |

| Record name | 1-(3-Chlorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(3-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(3-chlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(3-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-chloroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3'-Chloroacetophenone physical and chemical properties

An In-depth Technical Guide to 3'-Chloroacetophenone

Introduction

3'-Chloroacetophenone, also known as 1-(3-chlorophenyl)ethanone, is an aromatic ketone that serves as a versatile and crucial intermediate in various fields of chemical synthesis. With the CAS number 99-02-5, this compound is characterized by a chlorine atom positioned meta to the acetyl group on the benzene (B151609) ring. This substitution pattern imparts unique reactivity, making it a valuable building block in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This document provides a comprehensive overview of the physical, chemical, and toxicological properties of 3'-Chloroacetophenone, along with detailed experimental protocols and applications relevant to researchers and drug development professionals.

Physical and Chemical Properties

3'-Chloroacetophenone is typically a clear, colorless to light yellow liquid at room temperature, though it can also appear as a white to off-white crystalline solid.[1][2][3] It possesses a characteristic mild, aromatic, or chloroform-like odor.[1][4] The compound is stable at room temperature in closed containers under normal storage and handling conditions.[5]

Quantitative Data Summary

The key physical and chemical properties of 3'-Chloroacetophenone are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 99-02-5 | [3][6][7][8] |

| Molecular Formula | C₈H₇ClO | [5][6][7][9] |

| Molecular Weight | 154.59 g/mol | [6][7][8][9] |

| IUPAC Name | 1-(3-chlorophenyl)ethanone | [4][6][8] |

| Synonyms | m-Chloroacetophenone, 1-Acetyl-3-chlorobenzene | [2][6][9][10] |

| Physical Properties | ||

| Appearance | Clear colorless to yellow liquid / White to off-white crystalline solid | [1][4][5][9] |

| Boiling Point | 227-229 °C at 760 mmHg | [2][3][9][11] |

| Melting Point | 35.50 °C (Note: Often handled as a liquid) | [4] |

| Density | 1.191 g/mL at 25 °C | [2][9][11][12] |

| Flash Point | 105 °C / 221 °F (closed cup) | [2][3][11][13] |

| Refractive Index | n20/D 1.550 | [2][9][11][14] |

| Vapor Density | 5.3 | [3][5] |

| Vapor Pressure | 0.0752 mmHg at 25°C | [12] |

| Solubility & Partitioning | ||

| Solubility in Water | Low solubility | [4] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, and chloroform | [4] |

| LogP (Octanol/Water) | 2.51 - 2.54 | [12][15] |

Spectral Data

Detailed spectral data for 3'-Chloroacetophenone is available for structural elucidation and quality control purposes. This includes Mass Spectrometry, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][12]

| Data Type | Availability | Source(s) |

| Mass Spectrum (EI) | Data available via NIST WebBook | [6] |

| 1H NMR | Data available (90 MHz in CDCl₃) | [12] |

| 13C NMR | Data available (in CDCl₃) | [12] |

| IR Spectrum | Data available (liquid film) | [12] |

| Raman Spectrum | Data available (4880 A, 200 M, liquid) | [12] |

Chemical Reactivity and Stability

Stability

3'-Chloroacetophenone is stable under normal storage conditions, which include a cool, dry, well-ventilated area away from incompatible substances.[5][16] It should be stored in a tightly closed container.[5][16]

Reactivity and Incompatibilities

The molecule's reactivity is governed by the carbonyl group and the chlorinated aromatic ring.[12] The carbonyl group is susceptible to nucleophilic addition, while the aromatic ring can undergo further electrophilic substitution. The meta-positioned chlorine atom influences the electron density of the ring, directing incoming electrophiles.

The compound is incompatible with:

Hazardous Decomposition

Upon thermal decomposition, 3'-Chloroacetophenone can release irritating gases and vapors, including hydrogen chloride, carbon monoxide, and carbon dioxide.[3][5]

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

A common method for preparing 3'-Chloroacetophenone is through the Friedel-Crafts acylation of chlorobenzene.[1]

Materials:

-

Chlorobenzene

-

Acetyl chloride

-

Aluminum chloride (AlCl₃, Lewis acid catalyst)

-

Anhydrous conditions

Methodology:

-

Under anhydrous conditions, charge a reaction vessel with chlorobenzene.

-

Slowly add aluminum chloride to the vessel while stirring to form a complex.

-

Carefully add acetyl chloride to the reaction mixture. The reaction is exothermic and will generate hydrogen chloride (HCl) gas, which must be scrubbed.

-

Maintain the reaction temperature, typically with cooling, to ensure a controlled reaction rate and prevent side product formation.

-

After the reaction is complete (monitored by TLC or GC), quench the reaction by slowly pouring the mixture over crushed ice and water.

-

Separate the organic layer. Wash the organic layer with a dilute base (e.g., NaHCO₃ solution) to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product via vacuum distillation or column chromatography to yield pure 3'-Chloroacetophenone.[1]

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

General Handling and Storage Protocol

Due to its hazardous nature, strict safety protocols must be followed when handling 3'-Chloroacetophenone.

Handling:

-

Always work in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a chemical-resistant apron, and butyl rubber gloves.[5]

-

Avoid contact with eyes, skin, and clothing.[5]

-

Prevent inhalation of vapors or mists.[5] A NIOSH/MSHA approved respirator should be used if exposure limits may be exceeded.[3][5]

-

Wash hands and any exposed skin thoroughly after handling.[3]

Storage:

-

Store in a tightly closed container in a cool, dry, well-ventilated area.[5][16]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]

-

Facilities should be equipped with an eyewash station and a safety shower.[5]

Applications in Research and Drug Development

3'-Chloroacetophenone is a key intermediate in the synthesis of a wide range of organic molecules.

-

Pharmaceutical Synthesis: It is a crucial precursor for certain pharmaceutical agents.[1] Notably, it is used in the synthesis of carbamazepine, a drug for treating epilepsy, and in the development of GABA-AT inhibitors.[9] It has also been utilized in synthetic pathways for compounds with antimycobacterial activity.[16]

-

Agrochemicals and Fine Chemicals: The compound serves as a building block for various pesticides and other fine chemicals, such as dyes and polymers.[1][12]

-

Riot Control Agent: Due to its lachrymatory properties (causing irritation and tearing), it has been employed as a tear gas or riot control agent.[1][17]

Caption: Core Properties and Applications of 3'-Chloroacetophenone.

Safety and Toxicology

3'-Chloroacetophenone is classified as a hazardous chemical and poses several health risks upon exposure.[3]

-

Acute Effects: It is harmful if swallowed or inhaled.[3][5] It is a potent irritant to the eyes, skin, and respiratory system.[3][5][17] As a lachrymator, it causes an immediate increase in the flow of tears.[5] Inhalation can lead to respiratory tract irritation and potentially delayed pulmonary edema.[5]

-

Sensitization: The compound may cause an allergic skin reaction (sensitization), which becomes apparent upon re-exposure to the material.[5]

-

Hazard Classifications: It is classified with hazard codes Xi (Irritant) and Xn (Harmful).[9] The GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[9][11][13]

First aid measures include immediately flushing eyes or skin with plenty of water for at least 15 minutes and seeking medical aid.[5] If inhaled, the individual should be moved to fresh air.[5] If ingested, medical aid should be sought immediately without inducing vomiting.[5]

References

- 1. Page loading... [wap.guidechem.com]

- 2. 99-02-5 CAS MSDS (3'-Chloroacetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Acetophenone, 3'-chloro- [webbook.nist.gov]

- 7. scbt.com [scbt.com]

- 8. 3'-Chloroacetophenone, 98+% | Fisher Scientific [fishersci.ca]

- 9. 3'-Chloroacetophenone | 99-02-5 [chemicalbook.com]

- 10. 3'-Chloroacetophenone(99-02-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. 3 -Chloroacetophenone 98 99-02-5 [sigmaaldrich.com]

- 12. Page loading... [guidechem.com]

- 13. 3′-クロロアセトフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. 3′-氯苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 15. 3'-Chloroacetophenone | CAS#:99-02-5 | Chemsrc [chemsrc.com]

- 16. 3'-Chloroacetophenone CAS 99-02-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 17. 3'-Chloroacetophenone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

An In-depth Technical Guide to 3'-Chloroacetophenone: Molecular Structure, Weight, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3'-Chloroacetophenone. It also explores its application as a key intermediate in the development of therapeutic agents, with a particular focus on γ-aminobutyric acid aminotransferase (GABA-AT) inhibitors. Detailed experimental protocols for its synthesis and characterization are provided, alongside visual representations of synthetic and biological pathways to facilitate a deeper understanding of its chemical and pharmacological significance.

Molecular Structure and Properties

3'-Chloroacetophenone, also known as m-chloroacetophenone, is an aromatic ketone with a chlorine atom substituted at the meta position of the phenyl ring.

Chemical Structure

The chemical structure of 3'-Chloroacetophenone is presented below:

Physicochemical Properties

A summary of the key physicochemical properties of 3'-Chloroacetophenone is provided in the table below.

| Property | Value | References |

| Molecular Formula | C₈H₇ClO | [1][2][3] |

| Molecular Weight | 154.59 g/mol | [1][2][3] |

| IUPAC Name | 1-(3-chlorophenyl)ethanone | [1] |

| CAS Number | 99-02-5 | [1][2][3] |

| Appearance | Clear colorless to yellow liquid | [4] |

| Boiling Point | 227-229 °C | [3] |

| Density | 1.191 g/mL at 25 °C | [3] |

| Flash Point | 105 °C (221 °F) | [4][5] |

| Refractive Index | n20/D 1.550 | [3][5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone. | [6] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 3'-Chloroacetophenone are outlined below.

Synthesis via Friedel-Crafts Acylation

This protocol describes the synthesis of 3'-Chloroacetophenone from chlorobenzene (B131634) and acetyl chloride.

Materials:

-

Chlorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry carbon disulfide (CS₂) or other suitable dry, non-polar solvent

-

Crushed ice

-

Concentrated hydrochloric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube.

-

Suspend anhydrous aluminum chloride in dry carbon disulfide in the reaction flask and cool the mixture in an ice bath.

-

Slowly add chlorobenzene to the stirred suspension.

-

Add acetyl chloride dropwise to the reaction mixture at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring at room temperature until the evolution of hydrogen chloride gas ceases. The reaction can be gently warmed to ensure completion.

-

Slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by column chromatography or recrystallization to yield 3'-Chloroacetophenone.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR):

-

Sample Preparation: Dissolve a small amount of purified 3'-Chloroacetophenone in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Expected Signals: The spectrum will show characteristic signals for the aromatic protons and the methyl protons. The aromatic protons will appear as multiplets in the range of δ 7.4-8.0 ppm, and the methyl protons will appear as a singlet around δ 2.6 ppm.[4]

-

-

¹³C NMR (Carbon-13 NMR):

-

Sample Preparation: Prepare a more concentrated solution of the sample in a deuterated solvent as for ¹H NMR.

-

Data Acquisition: Acquire the spectrum on an NMR spectrometer, typically requiring a longer acquisition time than ¹H NMR.

-

Expected Signals: The spectrum will show distinct signals for the carbonyl carbon (around δ 196 ppm), the aromatic carbons (in the range of δ 126-139 ppm), and the methyl carbon (around δ 26 ppm).[4]

-

2.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a neat liquid sample between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

-

Data Acquisition: Record the spectrum using an FTIR spectrometer.

-

Expected Absorptions: Key characteristic peaks include a strong absorption for the carbonyl (C=O) stretch around 1690 cm⁻¹, C-H stretches for the aromatic and methyl groups, and C-Cl stretching vibrations.

2.2.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and analysis.

-

Ionization: Electron Ionization (EI) is a common method.

-

Data Analysis: The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of 3'-Chloroacetophenone (approximately 154 g/mol ).[1][7] Characteristic fragmentation patterns, such as the loss of the methyl group or the acetyl group, will also be observed.

Application in Drug Development: GABA-AT Inhibitors

3'-Chloroacetophenone is a valuable building block in the synthesis of various pharmaceutical agents.[8] One notable application is in the development of γ-aminobutyric acid aminotransferase (GABA-AT) inhibitors.

GABA-AT and its Role in Neurotransmission

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[2] A deficiency in GABA levels can lead to excessive neuronal excitation, resulting in conditions like epilepsy.[2] GABA-AT is the enzyme responsible for the degradation of GABA.[9] By inhibiting GABA-AT, the concentration of GABA in the brain can be increased, thereby enhancing inhibitory neurotransmission and providing a therapeutic effect.[9]

Synthesis of GABA-AT Inhibitors from 3'-Chloroacetophenone

The following diagram illustrates a generalized synthetic pathway from 3'-Chloroacetophenone to a hypothetical GABA-AT inhibitor and its subsequent mechanism of action.

The synthesis typically involves multiple steps to introduce the necessary functional groups to mimic the structure of GABA and facilitate binding to the active site of the GABA-AT enzyme.

Conclusion

3'-Chloroacetophenone is a commercially important chemical intermediate with well-defined molecular and physical properties. Its synthesis is readily achievable through established methods like Friedel-Crafts acylation. The spectroscopic data provide a clear fingerprint for its identification and quality control. Its role as a precursor in the synthesis of GABA-AT inhibitors highlights its significance in the field of medicinal chemistry and drug development for neurological disorders. This guide provides researchers and scientists with the foundational knowledge and practical protocols necessary for the effective utilization of 3'-Chloroacetophenone in their research and development endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3'-Chloroacetophenone(99-02-5) 1H NMR [m.chemicalbook.com]

- 7. 3'-Chloroacetophenone(99-02-5) 13C NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]

Solubility of 3'-Chloroacetophenone in different solvents

An In-depth Technical Guide to the Solubility of 3'-Chloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3'-Chloroacetophenone (CAS No. 99-02-5). Due to the limited availability of quantitative solubility data in public literature, this document focuses on providing detailed qualitative solubility information and a robust experimental protocol for the quantitative determination of its solubility in various solvents. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound.

Introduction to 3'-Chloroacetophenone

3'-Chloroacetophenone, also known as 1-(3-chlorophenyl)ethanone, is an organic compound with the chemical formula C₈H₇ClO. It is a substituted acetophenone (B1666503) and serves as a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. A thorough understanding of its solubility in different solvent systems is crucial for its application in chemical synthesis, formulation development, and analytical method development. The solubility of a compound dictates its behavior in reaction media, its absorption and bioavailability in pharmaceutical formulations, and the choice of solvents for purification and analysis.

Solubility Profile of 3'-Chloroacetophenone

Quantitative solubility data for 3'-Chloroacetophenone is not widely available in peer-reviewed journals or chemical databases. However, based on its chemical structure and available qualitative descriptions, a general solubility profile can be established. 3'-Chloroacetophenone is a polar molecule due to the presence of the carbonyl group, but the chlorophenyl group imparts significant nonpolar character. This dual nature influences its solubility in different solvents.

Qualitative Solubility Data

The following table summarizes the available qualitative information on the solubility of 3'-Chloroacetophenone in water and common organic solvents.

| Solvent | Chemical Formula | Type | Qualitative Solubility | Citation |

| Water | H₂O | Polar Protic | Insoluble, Low Solubility | [1][2] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | [1] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | [1] |

| Chloroform | CHCl₃ | Nonpolar | Soluble | [1] |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Miscible (inferred from p-Chloroacetophenone) | [3] |

Note: The term "soluble" indicates that the compound dissolves to a significant extent, but does not provide a quantitative measure.

Experimental Protocol for Solubility Determination

Given the absence of precise quantitative data, experimental determination of the solubility of 3'-Chloroacetophenone is essential for its effective use. The Shake-Flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a solid in a liquid solvent.[4][5]

Principle of the Shake-Flask Method

The Shake-Flask method involves agitating an excess amount of the solid solute in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium.[6] Once equilibrium is established, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique. This concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.[7][8]

Apparatus and Materials

-

Apparatus:

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature orbital shaker or water bath with shaking capabilities

-

Thermostatically controlled centrifuge

-

Volumetric flasks, pipettes, and syringes

-

Glass vials or flasks with screw caps (B75204) (e.g., 20 mL scintillation vials)

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC-UV)

-

-

Materials:

-

High-purity 3'-Chloroacetophenone (>98%)

-

High-purity solvents (e.g., HPLC grade)

-

Deionized water

-

Step-by-Step Experimental Procedure

-

Preparation:

-

Accurately weigh an excess amount of 3'-Chloroacetophenone and add it to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.[6]

-

Add a known volume of the desired solvent to each vial.

-

Prepare replicate samples (typically n=3) for each solvent and a blank (solvent only) for analytical instrument calibration.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed (e.g., 150-300 RPM) for a predetermined period to ensure equilibrium is reached. A typical duration is 24 to 72 hours.[6] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of subsequent samples does not change significantly.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the samples at the same temperature as the equilibration.[4]

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.[6]

-

-

Analysis of Solute Concentration:

-

Prepare a series of standard solutions of 3'-Chloroacetophenone of known concentrations in the same solvent.

-

Generate a calibration curve by measuring the analytical response (e.g., absorbance or peak area) of the standard solutions.

-

Dilute the filtered saturated solution with the solvent as necessary to bring its concentration within the linear range of the calibration curve.

-

Measure the analytical response of the diluted sample and use the calibration curve to determine the concentration of 3'-Chloroacetophenone in the saturated solution.[5]

-

-

Data Calculation and Reporting:

-

Calculate the solubility as the average concentration from the replicate samples.

-

Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.

-

Report the mean solubility, standard deviation, and the temperature at which the measurement was performed.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of 3'-Chloroacetophenone.

Caption: Workflow for determining the solubility of 3'-Chloroacetophenone.

Conclusion

While quantitative solubility data for 3'-Chloroacetophenone is scarce, its qualitative behavior indicates low solubility in water and good solubility in common organic solvents. For applications requiring precise solubility values, experimental determination is necessary. The provided Shake-Flask protocol offers a reliable and standardized method for obtaining the thermodynamic solubility of 3'-Chloroacetophenone, which is critical for its successful application in research and development.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 3'-Chloroacetophenone(99-02-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. P-Chloroacetophenone | C8H7ClO | CID 7467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. bioassaysys.com [bioassaysys.com]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Spectroscopic Profile of 3'-Chloroacetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3'-chloroacetophenone (B45991), a key chemical intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Structural Elucidation: A Multi-Faceted Approach

The structural characterization of 3'-chloroacetophenone is achieved through the combined application of NMR, IR, and Mass Spectrometry. Each technique provides unique and complementary information, leading to an unambiguous identification of the molecule.

3'-Chloroacetophenone: A Technical Whitepaper on its Biological Mechanism of Action

For: Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Chloroacetophenone (B45991) (CAS 99-02-5) is an aromatic ketone primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] While its role as a synthetic building block is well-established, its direct biological effects are predominantly characterized by acute sensory irritation, classifying it as a lachrymatory agent.[1][2] This technical guide provides an in-depth analysis of the current understanding of 3'-chloroacetophenone's mechanism of action in biological systems. It consolidates toxicological data, outlines relevant experimental methodologies, and proposes a molecular mechanism based on its chemical reactivity and the known actions of related compounds. The primary mechanism is hypothesized to be the activation of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, a key sensor of electrophilic irritants in sensory neurons.

Chemical and Physical Properties

3'-Chloroacetophenone is a clear, colorless to pale yellow liquid at room temperature.[1][3] Its chemical structure features a chlorine atom at the meta-position of the phenyl ring relative to the acetyl group. This substitution pattern, along with the electrophilic nature of the carbonyl group, dictates its reactivity both in organic synthesis and in biological systems.[1]

| Property | Value | References |

| CAS Number | 99-02-5 | [4] |

| Molecular Formula | C₈H₇ClO | [4] |

| Molecular Weight | 154.59 g/mol | [5] |

| Boiling Point | 227-229 °C | [5] |

| Density | 1.191 g/mL at 25 °C | [5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents. | [1][6] |

Core Mechanism of Action: Sensory Irritation

The most prominent biological effect of 3'-chloroacetophenone is acute irritation of the eyes, skin, and respiratory tract.[3][6] This action is characteristic of lachrymatory agents, commonly known as tear gases.[2][7][8]

Proposed Molecular Target: TRPA1 Channel Activation

While direct experimental evidence for 3'-chloroacetophenone is pending, the mechanism of action for many electrophilic irritants and lachrymatory agents is the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[9][10] TRPA1 is a non-selective cation channel primarily expressed on sensory neurons (nociceptors) that functions as a sentinel for environmental irritants and painful stimuli.[9][10]

The proposed mechanism involves the following steps:

-

Electrophilic Attack: 3'-Chloroacetophenone, being an α,β-unsaturated ketone (a Michael acceptor), is an electrophile. It is hypothesized to covalently bind to nucleophilic cysteine residues within the N-terminal cytoplasmic domain of the TRPA1 channel.

-

Channel Gating: This covalent modification induces a conformational change in the TRPA1 protein, leading to the opening of the ion channel.

-

Cation Influx: The open channel allows for the rapid influx of cations, primarily Ca²⁺ and Na⁺, into the neuron.[10]

-

Depolarization and Action Potential: The influx of positive ions depolarizes the neuronal membrane, triggering an action potential.

-

Signal Transduction and Physiological Response: The action potential propagates to the central nervous system, where it is perceived as pain, burning, and itching. Locally, the neuronal activation leads to the release of neuropeptides, causing neurogenic inflammation, vasodilation, and enhanced mucus and tear secretion (lacrimation).[9][10]

Alternative Hypothesis: Enzyme Inhibition

An older, less specific hypothesis for the action of lachrymatory agents is the inhibition of sulfhydryl-containing enzymes via alkylation of their cysteine residues.[7][11] This widespread, non-specific enzyme inhibition could disrupt cellular metabolism and contribute to the observed irritation and toxicity. While plausible, the activation of specific nociceptive channels like TRPA1 is now considered the more direct and primary mechanism for the immediate sensory effects.

Toxicological Profile

The toxicological properties of 3'-chloroacetophenone are dominated by its irritant and sensitizing effects. The toxicological properties of the material have not been fully investigated, and specific quantitative data such as LD50 or LC50 values are not available in the reviewed literature.[3] For context, the related compound 2-chloroacetophenone (B165298) (CN gas) has a reported oral LD50 of 52 mg/kg in rats.[12]

| Endpoint | Observation | References |

| Eye Irritation | Potent lachrymator, causing tearing, pain, burning, and potential corneal injury. | [2][3][13] |

| Skin Irritation | Causes irritation, redness, and burning. Prolonged contact may lead to severe irritation or chemical burns. | [3][6] |

| Skin Sensitization | May cause allergic contact dermatitis upon re-exposure. | [3][14] |

| Inhalation | Causes respiratory tract irritation, coughing, choking, and chest tightness. High concentrations can lead to delayed pulmonary edema. | [3][6] |

| Ingestion | Harmful if swallowed; may cause gastrointestinal irritation, nausea, and vomiting. | [3] |

| Carcinogenicity | No definitive evidence found. | [1][6] |

| Mutagenicity | No information available. | [3] |

Role in Drug Development and Research

Beyond its toxicological interest, 3'-chloroacetophenone's primary significance in biological systems is as a key starting material for the synthesis of a wide range of biologically active molecules. Its chemical structure allows for modifications at the carbonyl group and the aromatic ring to generate diverse chemical scaffolds.

Notable examples include its use in the synthesis of:

-

GABA-AT Inhibitors: As a precursor for compounds designed to inhibit γ-aminobutyric acid aminotransferase (GABA-AT), an enzyme that degrades the neurotransmitter GABA. Such inhibitors are investigated for treating epilepsy and other neurological disorders.[5][15]

-

Antimycobacterial Agents: Used as a building block for novel compounds tested against Mycobacterium tuberculosis and other non-tuberculous mycobacteria.[5][16]

Experimental Protocols

Protocol: In Vitro Skin Irritation Assessment using a Reconstructed Human Epidermis (RhE) Model

This protocol is a representative method for assessing the skin irritation potential of a chemical like 3'-chloroacetophenone, aligned with OECD Test Guideline 439.

1. Objective: To determine the skin irritation potential of 3'-chloroacetophenone by measuring its cytotoxic effect on a reconstructed human epidermis (RhE) tissue model.

2. Materials:

-

RhE tissue models (e.g., EpiDerm™, EpiSkin™) in culture inserts.

-

Assay medium provided by the tissue model manufacturer.

-

3'-Chloroacetophenone (test chemical).

-

Negative Control: Phosphate-Buffered Saline (PBS).

-

Positive Control: 5% Sodium Dodecyl Sulfate (SDS) in water.

-

MTT reagent (1 mg/mL in assay medium).

-

Isopropanol (B130326) or acid-isopropanol.

-

Multi-well plates (6-well and 96-well).

-

Sterile forceps and pipettes.

3. Procedure:

-

Pre-incubation: Upon receipt, place RhE tissue inserts into 6-well plates containing pre-warmed assay medium and incubate for 24 hours at 37°C, 5% CO₂.

-

Dosing:

-

Remove tissues from the incubator. Blot any moisture from the surface.

-

Topically apply 25 µL of 3'-chloroacetophenone directly onto the surface of the epidermis (in triplicate).

-

Similarly, apply the negative control (PBS) and positive control (SDS) to separate tissues.

-

-

Exposure: Place the treated tissues in the incubator for 60 minutes at 37°C, 5% CO₂.

-

Washing: After exposure, thoroughly wash the tissue surface with PBS to remove the test chemical. This typically involves multiple rinses and gentle swirling.

-

Post-incubation: Transfer the washed tissue inserts to new 6-well plates with fresh, pre-warmed medium and incubate for 42 hours.

-

MTT Assay (Viability Assessment):

-

After the 42-hour post-incubation, transfer tissues to a 24-well plate containing 300 µL of MTT solution.

-

Incubate for 3 hours at 37°C, 5% CO₂. During this time, viable cells will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

-

Remove tissues, gently wash with PBS, and place them in a new 24-well plate.

-

Add 2 mL of isopropanol to each well to extract the formazan.

-

Shake the plate for at least 2 hours at room temperature to ensure complete extraction.

-

-

Data Analysis:

-

Transfer 200 µL of the formazan-isopropanol solution from each well to a 96-well plate.

-

Measure the optical density (OD) at 570 nm using a plate reader.

-

Calculate the percentage of viability for each tissue relative to the negative control:

-

% Viability = (OD_test_chemical / OD_negative_control) x 100

-

-

Classification:

-

If mean % viability ≤ 50%, the chemical is classified as an irritant (Category 2).

-

If mean % viability > 50%, the chemical is classified as a non-irritant.

-

-

Protocol: Representative Synthesis of a Chalcone (B49325) Derivative

This protocol illustrates the use of 3'-chloroacetophenone in a Claisen-Schmidt condensation reaction, a common method for forming chalcones, which are scaffolds for many biologically active compounds.

1. Objective: To synthesize 1-(3-chlorophenyl)-3-phenylprop-2-en-1-one (B1622145) from 3'-chloroacetophenone and benzaldehyde (B42025).

2. Materials:

-

3'-Chloroacetophenone.

-

Benzaldehyde.

-

Ethanol.

-

Sodium hydroxide (B78521) (NaOH).

-

Hydrochloric acid (HCl), dilute.

-

Round-bottom flask, magnetic stirrer, and stir bar.

-

Ice bath.

-

Buchner funnel and filter paper.

3. Procedure:

-

In a round-bottom flask, dissolve 3'-chloroacetophenone (1.0 eq) in ethanol.

-

Add benzaldehyde (1.0 eq) to the solution and stir at room temperature.

-

Cool the flask in an ice bath.

-

Slowly add an aqueous solution of NaOH (e.g., 10%) dropwise to the stirred mixture. Maintain the temperature below 25°C.

-

After the addition is complete, continue stirring at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.

-

The solid product (chalcone) will precipitate out of the solution.

-

Collect the solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water to remove any residual acid and salts.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.

-

Characterize the final product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Conclusion

The mechanism of action of 3'-chloroacetophenone in biological systems is primarily defined by its role as a sensory irritant. The most scientifically plausible molecular mechanism for this effect is the electrophilic activation of the TRPA1 ion channel in nociceptive neurons, leading to irritation, pain, and lacrimation. While direct experimental validation is lacking, this hypothesis is strongly supported by evidence from structurally related lachrymatory agents. Beyond its direct toxicological effects, 3'-chloroacetophenone is a compound of significant interest to medicinal chemists and drug development professionals as a versatile precursor for the synthesis of a wide array of novel, biologically active molecules. Further research is warranted to definitively confirm its molecular targets and to obtain quantitative toxicological data.

References

- 1. Page loading... [guidechem.com]

- 2. Tear gas - Wikipedia [en.wikipedia.org]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. Acetophenone, 3'-chloro- [webbook.nist.gov]

- 5. 3'-Chloroacetophenone | 99-02-5 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Lachrymatory_agent [chemeurope.com]

- 8. List_of_chemical_warfare_agents [bionity.com]

- 9. The Biological Mechanisms of Tear Gas on the Human Body - New Jersey Anesthesia Professionals [njanesthesiaprofessionals.com]

- 10. Activation of TRPA1 by volatile organic chemicals leading to sensory irritation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What Tear Gas Is and How It Works [thoughtco.com]

- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 13. 3'-Chloroacetophenone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 14. [Chloroacetophenone allergy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and in vitro antimycobacterial activity of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-1-(isonicotinoyl) pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 3'-Chloroacetophenone: Synthesis, Properties, and Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Chloroacetophenone (B45991) is an organic halogenated compound, specifically a derivative of acetophenone, that presents as a colorless to pale yellow solid or liquid at room temperature.[] Its chemical structure, featuring a chloro-substituted phenyl ring attached to a keto group, makes it a versatile intermediate in organic synthesis. This technical guide provides an in-depth review of the research on 3'-chloroacetophenone, focusing on its synthesis, chemical and physical properties, spectroscopic data, and its significant role as a precursor in the development of pharmaceutical agents.

Chemical and Physical Properties

3'-Chloroacetophenone is sparingly soluble in water but soluble in organic solvents like ethanol (B145695) and acetone.[] It is a stable compound under normal storage conditions, though it should be kept in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[][2]

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClO | [3] |

| Molecular Weight | 154.59 g/mol | [3] |

| Boiling Point | 227-229 °C | [4] |

| Density | 1.191 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.550 | [4] |

| Appearance | Clear, colorless to pale yellow liquid/solid | [][5] |

| Flash Point | 105 °C (closed cup) | [4] |

Synthesis of 3'-Chloroacetophenone

Several synthetic routes have been developed for the preparation of 3'-chloroacetophenone, each with its own advantages and limitations.

Friedel-Crafts Acylation of Chlorobenzene (B131634)

A common and traditional method for synthesizing 3'-chloroacetophenone is the Friedel-Crafts acylation of chlorobenzene with acetyl chloride using a Lewis acid catalyst, typically aluminum chloride. The acetyl group is directed to the meta position due to the chloro substituent.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in an excess of chlorobenzene, which serves as both the reactant and the solvent.

-

Addition of Acylating Agent: Cool the mixture in an ice bath. Slowly add acetyl chloride (1.0 equivalent) dropwise from the dropping funnel. The reaction is exothermic and should be controlled to prevent overheating.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield 3'-chloroacetophenone.

References

Toxicological Profile and Safety Data for 3'-Chloroacetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of 3'-Chloroacetophenone have not been fully investigated. This document summarizes available data and highlights significant data gaps. Information on the related isomer, 2-Chloroacetophenone, is provided for comparative purposes only and should not be directly attributed to 3'-Chloroacetophenone.

Chemical and Physical Properties

3'-Chloroacetophenone (CAS No. 99-02-5), also known as 1-(3-chlorophenyl)ethanone or m-chloroacetophenone, is an aromatic ketone.[1][2] It is a clear, colorless to light yellow liquid with a boiling point of 227-229 °C and a density of approximately 1.191 g/mL at 25 °C.[3] It is sparingly soluble in water but soluble in common organic solvents.[4]

Toxicological Summary

Acute Toxicity

Quantitative acute toxicity data for 3'-Chloroacetophenone is largely unavailable. Safety Data Sheets consistently state that the toxicological properties have not been fully investigated.[4] The Globally Harmonized System (GHS) classification provided by companies to the European Chemicals Agency (ECHA) indicates it is harmful if swallowed.[1]

Table 1: Acute Toxicity Data for 3'-Chloroacetophenone (CAS: 99-02-5)

| Exposure Route | Species | Value (LD50/LC50) | Classification | Reference |

| Oral | Data Not Available | No data available | Harmful if swallowed (H302) | [1] |

| Dermal | Data Not Available | No data available | No data available | |

| Inhalation | Data Not Available | No data available | No data available |

For comparative context, Table 2 presents acute toxicity data for the closely related isomer, 2-Chloroacetophenone (CAS: 532-27-4) , a well-known riot control agent (CN gas). This data should not be used to represent 3'-Chloroacetophenone.

Table 2: Acute Toxicity Data for 2-Chloroacetophenone (CAS: 532-27-4) (For Comparative Purposes Only)

| Exposure Route | Species | Value (LD50) | Reference |

| Oral | Rat | 52 mg/kg | [5] |

| Dermal | Rabbit | 300 mg/kg | [6] |

| Intraperitoneal | Rat | 36 mg/kg | [6] |

| Intraperitoneal | Guinea pig | 17 mg/kg | [6] |

| Intravenous | Rabbit | 30 mg/kg | [6] |

| Intravenous | Rat | 41 mg/kg | [6] |

Irritation and Sensitization

3'-Chloroacetophenone is a known irritant.[4]

-

Eye Irritation: Causes serious eye irritation and is a lachrymator, potentially causing burns and reversible inflammation.[1][4]

-

Skin Irritation: Causes skin irritation, which can be severe, especially if the skin is moist.[1][4]

-

Respiratory Irritation: Causes respiratory tract irritation. Inhalation may lead to coughing, nausea, and potentially delayed pulmonary edema.[4]

-

Sensitization: May cause an allergic skin reaction (sensitization), which becomes evident upon re-exposure. Prolonged or repeated skin contact may cause allergic dermatitis.[4]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

-

Genotoxicity: No specific genotoxicity studies (e.g., Ames test, chromosomal aberration assay) for 3'-Chloroacetophenone were identified in the public domain. A structurally related compound, 2-bromo-3'-chloropropiophenone (B15139), tested positive for mutagenicity and clastogenicity in vitro, suggesting that toxicity may be mediated by the generation of reactive metabolites.[7]

-

Carcinogenicity: The compound is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA).[4]

-

Reproductive and Developmental Toxicity: No information is available regarding the potential reproductive or developmental effects of 3'-Chloroacetophenone.[3]

Metabolism and Toxicokinetics

Specific data on the metabolic pathways and toxicokinetics of 3'-Chloroacetophenone in mammals are not available. However, research on a soil bacterium (Arthrobacter sp.) that metabolizes acetophenone (B1666503) and chlorinated acetophenones provides a potential model for its biotransformation. The study suggests a Baeyer-Villiger monooxygenase-mediated reaction, where an oxygen atom is inserted between the carbonyl carbon and the phenyl ring to form a phenyl acetate (B1210297) intermediate. This ester is then hydrolyzed to yield phenol (B47542) and acetate.[8][9]

Caption: Hypothetical metabolic pathway based on microbial data.

Experimental Protocols

While specific study results for 3'-Chloroacetophenone are lacking, the following standard OECD guidelines would be employed to assess its toxicological profile.

Acute Oral Toxicity (OECD Guideline 420: Fixed Dose Procedure)

This method aims to determine substances' acute oral toxicity without using mortality as the primary endpoint.

-

Sighting Study: A single animal (typically a female rat) is dosed at a starting level (e.g., 300 mg/kg) to estimate the dose that will produce evident toxicity but not mortality.

-

Main Study: Based on the sighting study, groups of at least five animals (usually female rats) are dosed at one of four fixed dose levels: 5, 50, 300, or 2000 mg/kg.

-

Administration: The test substance is administered as a single oral dose via gavage. Animals are fasted prior to dosing.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic/CNS effects), and body weight changes for at least 14 days.

-

Endpoint: The study allows for classification of the substance into GHS toxicity categories based on the observation of evident toxicity at a specific dose level. A gross necropsy is performed on all animals at the end of the study.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

-

Animal Model: The albino rabbit is the recommended species.

-

Application: A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small patch of shaved skin (approx. 6 cm²). An untreated skin area serves as a control.

-

Exposure: The patch is covered with a semi-occlusive dressing for a 4-hour exposure period.

-

Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. Observations may continue for up to 14 days to assess the reversibility of any effects.

-

Scoring: Skin reactions are scored using a standardized system (e.g., Draize scale). The scores are used to calculate a Primary Irritation Index to classify the substance's irritancy potential.

Genotoxicity: Bacterial Reverse Mutation Test (OECD Guideline 471 - Ames Test)

This in vitro assay is used to detect gene mutations induced by the test substance.

-

Test System: Histidine-requiring strains of Salmonella typhimurium and/or a tryptophan-requiring strain of Escherichia coli are used.

-

Methodology: The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix, a rat liver homogenate that simulates mammalian metabolism). Two methods are common:

-

Plate Incorporation: The test substance, bacteria, and S9 mix (if used) are combined in molten top agar (B569324) and poured onto a minimal agar plate.

-

Pre-incubation: The components are incubated together in liquid suspension before being mixed with top agar and plated.

-

-

Incubation: Plates are incubated for 48-72 hours.

-

Endpoint: A positive result is a concentration-related increase in the number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine or tryptophan) compared to the negative control.

Safety Assessment Workflow

The evaluation of a chemical like 3'-Chloroacetophenone follows a structured workflow, beginning with existing data and progressing to more complex biological assays as needed.

Caption: A typical workflow for assessing chemical toxicity.

Conclusion and Data Gaps

3'-Chloroacetophenone is an irritant chemical that is harmful if ingested. However, a comprehensive toxicological profile is currently unavailable in the public literature. There is a significant lack of quantitative data for acute toxicity, and no studies on repeated dose toxicity, carcinogenicity, or reproductive/developmental toxicity have been identified for this specific isomer. The primary data gaps are:

-

Acute Toxicity: No LD50 or LC50 values are available.

-

Sub-chronic/Chronic Toxicity: No NOAEL or LOAEL values from repeated dose studies.

-

Genotoxicity: No published Ames or other mutagenicity/clastogenicity assay results.

-

Reproductive/Developmental Toxicity: No data available.

-

Toxicokinetics: No data on absorption, distribution, metabolism, and excretion in mammalian systems.

For drug development professionals, these data gaps indicate that 3'-Chloroacetophenone should be handled with significant caution. Any consideration for its use as an intermediate would require a comprehensive toxicological assessment, following standard guidelines, to establish a complete safety profile. The toxicological data for the 2'-isomer suggests a potential for high toxicity, reinforcing the need for a precautionary approach.

References

- 1. 1-(3-Chlorophenyl)ethanone | C8H7ClO | CID 14933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetophenone, 3'-chloro- [webbook.nist.gov]

- 3. fishersci.com [fishersci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Genotoxicity of 2-bromo-3'-chloropropiophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The microbial metabolism of acetophenone. Metabolism of acetophenone and some chloroacetophenones by an Arthrobacter species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The microbial metabolism of acetophenone. Metabolism of acetophenone and some chloroacetophenones by an Arthrobacter species - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity Profile of the Carbonyl Group in 3'-Chloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbonyl group in 3'-chloroacetophenone (B45991), a versatile building block in organic synthesis. The document elucidates the electronic and steric factors influencing its electrophilicity and susceptibility to nucleophilic attack. Key reactions, including nucleophilic additions, condensations, and reductions, are discussed in detail. Quantitative data, detailed experimental protocols, and mechanistic visualizations are presented to offer a thorough understanding of the chemical behavior of this important intermediate.

Introduction

3'-Chloroacetophenone, a halogenated aromatic ketone, is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its chemical utility is largely dictated by the reactivity of its two primary functional groups: the carbonyl group and the chloro-substituted aromatic ring. This guide focuses specifically on the reactivity profile of the carbonyl group, providing a detailed examination of its electrophilic nature and its behavior in a variety of chemical transformations.

The presence of the electron-withdrawing chloro substituent in the meta position significantly influences the electronic environment of the carbonyl group, enhancing its electrophilicity and making it more susceptible to nucleophilic attack compared to unsubstituted acetophenone (B1666503). This guide will explore this influence through quantitative data and a review of key reactions.

Electronic and Spectroscopic Properties

The reactivity of the carbonyl group in 3'-chloroacetophenone is fundamentally governed by the electronic effects of its substituents. The chloro group at the meta position exerts an electron-withdrawing inductive effect (-I), which increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity.

Hammett Substituent Constant

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett constant (σ) for a substituent is a measure of its electron-donating or electron-withdrawing nature. For the chloro group in the meta position, the Hammett constant (σ_meta) is +0.373 .[2] This positive value indicates a significant electron-withdrawing effect, which in turn increases the reactivity of the carbonyl group towards nucleophiles.

A study on the reaction of substituted acetophenones with Et3ZnLi found a Hammett reaction constant (ρ) of 2.78.[3] The large positive ρ value indicates that the reaction is highly sensitive to electronic effects and is accelerated by electron-withdrawing substituents, such as the 3'-chloro group.

Spectroscopic Data

Spectroscopic data provides valuable insights into the electronic environment of the carbonyl group.

Table 1: Spectroscopic Data for 3'-Chloroacetophenone

| Spectroscopic Technique | Carbonyl Group Signature | Chemical Shift / Wavenumber | Reference |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~196.0 - 197.2 ppm | [4] |

| FT-IR | Carbonyl Stretch (C=O) | ~1615 - 1691 cm⁻¹ (in derivatives) | [5][6] |

Note: The exact IR stretching frequency for 3'-chloroacetophenone is not explicitly reported in the searched literature, the provided range is based on data for similar chloro-substituted acetophenone derivatives.

Reactivity towards Nucleophiles

The enhanced electrophilicity of the carbonyl carbon in 3'-chloroacetophenone makes it a prime target for a wide range of nucleophiles. This section details its reactivity in several key classes of reactions.

Grignard Reaction

Grignard reagents readily add to the carbonyl group of 3'-chloroacetophenone to form tertiary alcohols after acidic workup. The reaction proceeds via nucleophilic addition of the carbanion from the Grignard reagent to the electrophilic carbonyl carbon.

Caption: Grignard reaction of 3'-Chloroacetophenone.

Wittig Reaction

The Wittig reaction provides a powerful method for the synthesis of alkenes from carbonyl compounds. 3'-Chloroacetophenone reacts with phosphorus ylides, such as methylenetriphenylphosphorane, to yield the corresponding alkene.[7]

Caption: Wittig reaction of 3'-Chloroacetophenone.

Reduction

The carbonyl group of 3'-chloroacetophenone can be readily reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation due to its selectivity and mild reaction conditions.

Caption: Reduction of 3'-Chloroacetophenone.

Claisen-Schmidt Condensation

3'-Chloroacetophenone can participate in base-catalyzed Claisen-Schmidt condensations with aromatic aldehydes that lack α-hydrogens, such as benzaldehyde (B42025), to form α,β-unsaturated ketones (chalcones).

Caption: Claisen-Schmidt Condensation Pathway.

Electrophilic Aromatic Substitution

While the primary focus is the carbonyl group, it's important to note that the existing substituents on the aromatic ring direct further electrophilic substitution. The acetyl group is a meta-director and deactivating, while the chloro group is an ortho-, para-director and deactivating. In the case of nitration, the incoming nitro group is directed to the position meta to the acetyl group and ortho to the chloro group.

Experimental Protocols

The following are detailed methodologies for key reactions involving the carbonyl group of 3'-chloroacetophenone.

Reduction of 3'-Chloroacetophenone with Sodium Borohydride

Objective: To synthesize 1-(3-chlorophenyl)ethanol via the reduction of 3'-chloroacetophenone.

Materials:

-

3'-Chloroacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

In a round-bottom flask, dissolve 3'-chloroacetophenone (1.0 eq) in methanol.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of deionized water.

-

Acidify the mixture to pH ~2 with 1 M HCl.

-

Extract the product with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel if necessary.

Grignard Reaction with Phenylmagnesium Bromide

Objective: To synthesize 1-(3-chlorophenyl)-1-phenylethanol.

Materials:

-

3'-Chloroacetophenone

-

Phenylmagnesium bromide (in THF or diethyl ether)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve 3'-chloroacetophenone (1.0 eq) in anhydrous diethyl ether or THF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of phenylmagnesium bromide (1.2 eq) dropwise via a dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Add deionized water and separate the organic and aqueous layers.

-

Extract the aqueous layer with diethyl ether (2 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Wittig Reaction with Methylenetriphenylphosphorane

Objective: To synthesize 1-(3-chlorophenyl)ethene.

Materials:

-

n-Butyllithium (n-BuLi) or other strong base

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

3'-Chloroacetophenone

-

Deionized water

Procedure:

-

Under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF in a flame-dried flask.

-

Cool the suspension to 0 °C and slowly add n-butyllithium (1.1 eq) dropwise. The formation of the orange-red ylide will be observed.

-

Stir the ylide solution at 0 °C for 30 minutes.

-

Add a solution of 3'-chloroacetophenone (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by adding deionized water.

-

Extract the product with pentane or hexane (3 x volume).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography to remove triphenylphosphine (B44618) oxide.

Claisen-Schmidt Condensation with Benzaldehyde

Objective: To synthesize (E)-1-(3-chlorophenyl)-3-phenylprop-2-en-1-one.

Materials:

-

3'-Chloroacetophenone

-

Benzaldehyde

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 10%)

-

Deionized water

Procedure:

-

In a flask, dissolve 3'-chloroacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

-

To the stirred solution, add the sodium hydroxide solution dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. A precipitate may form.

-

Monitor the reaction by TLC.

-

Pour the reaction mixture into cold water and acidify with dilute HCl.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water.

-

Recrystallize the crude product from ethanol to obtain the purified chalcone. A yield of 72% has been reported for this reaction.[8]

Nitration of 3'-Chloroacetophenone

Objective: To synthesize 3-chloro-5-nitroacetophenone.

Materials:

-

3'-Chloroacetophenone

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

Procedure:

-

In a flask, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

-

Slowly add 3'-chloroacetophenone to the cold sulfuric acid with stirring, ensuring the temperature remains low.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping it cold.

-

Add the cold nitrating mixture dropwise to the solution of 3'-chloroacetophenone in sulfuric acid, maintaining the temperature between 0 and 5 °C.[9]

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-chloro-5-nitroacetophenone.

Conclusion

The carbonyl group in 3'-chloroacetophenone exhibits enhanced reactivity towards nucleophiles due to the electron-withdrawing nature of the meta-positioned chloro substituent. This property, quantified by its Hammett constant, makes it a valuable and predictable building block in a wide array of organic transformations, including Grignard reactions, Wittig olefination, reductions, and Claisen-Schmidt condensations. The detailed experimental protocols provided in this guide serve as a practical resource for researchers and drug development professionals in the effective utilization of this versatile chemical intermediate. A thorough understanding of its reactivity profile is essential for the rational design and successful execution of synthetic routes towards complex molecular targets.

References

- 1. 3'-Chloroacetophenone | High Purity | For Research Use [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsc.org [rsc.org]

- 4. akjournals.com [akjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. is.muni.cz [is.muni.cz]

Electrophilic Substitution Reactions on 3'-Chloroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic substitution reactions on 3'-chloroacetophenone (B45991). It delves into the theoretical basis for the regioselectivity of these reactions, governed by the competing directing effects of the deactivating acetyl and chloro substituents. While the high deactivation of the aromatic ring poses challenges for electrophilic substitution, this document consolidates available experimental data and provides detailed protocols for relevant reactions. Particular attention is given to the analysis of substituent effects, predicting the likely outcomes of nitration, halogenation, sulfonation, and Friedel-Crafts reactions. This guide serves as a critical resource for chemists engaged in the synthesis and modification of molecules incorporating the 3'-chloroacetophenone scaffold, a valuable intermediate in the pharmaceutical and fine chemical industries.

Introduction

3'-Chloroacetophenone is a versatile chemical intermediate utilized in the synthesis of various pharmaceuticals and agrochemicals.[1] Its aromatic ring is substituted with two groups: a chloro group at the 3-position and an acetyl group at the 1-position. Both substituents are electron-withdrawing and thus deactivate the benzene (B151609) ring towards electrophilic aromatic substitution.[2] Understanding the directing effects of these substituents is crucial for predicting the regiochemical outcome of further synthetic transformations.

The acetyl group is a strong deactivating group and a meta-director, primarily due to its strong electron-withdrawing resonance and inductive effects.[2] The chlorine atom is also deactivating due to its inductive effect, but it is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance.[3] The interplay of these opposing effects on 3'-chloroacetophenone makes predicting the site of electrophilic attack complex.

This guide will explore the theoretical and practical aspects of electrophilic substitution reactions on this disubstituted benzene derivative.

Directing Effects of Substituents on 3'-Chloroacetophenone

The regioselectivity of electrophilic substitution on 3'-chloroacetophenone is determined by the combined influence of the chloro and acetyl groups. The acetyl group strongly deactivates the ring and directs incoming electrophiles to the positions meta to it (positions 3 and 5). Since the chloro group is at position 3, the acetyl group directs towards positions 1 (already occupied) and 5. The chloro group, while deactivating, directs incoming electrophiles to the ortho and para positions relative to itself (positions 2, 4, and 6).

Therefore, the possible substitution positions are:

-

Position 2: Ortho to the chloro group and ortho to the acetyl group.

-

Position 4: Para to the chloro group and ortho to the acetyl group.

-

Position 5: Meta to the acetyl group and ortho to the chloro group.

-

Position 6: Ortho to the chloro group and meta to the acetyl group.

The strong meta-directing effect of the acetyl group is generally dominant. However, the ortho-, para-directing influence of the chloro group can still play a role, especially under forcing conditions. The overall deactivation of the ring means that electrophilic substitution reactions are generally sluggish and may require harsh conditions.

Diagram 1: Competing directing effects on 3'-chloroacetophenone.

Key Electrophilic Substitution Reactions

Halogenation

Halogenation of 3'-chloroacetophenone can occur either on the aromatic ring or at the α-position of the acetyl group. The reaction conditions determine the outcome.

Aromatic Bromination: Studies on the bromination of m-chloroacetophenone with molecular bromine in methanol (B129727) containing hydrochloric acid indicate that ring bromination is "remarkably poor".[4] This suggests that the deactivating effects of the substituents make electrophilic substitution on the ring highly unfavorable under these conditions.

α-Halogenation: In contrast, halogenation at the α-carbon of the acetyl group is a known reaction.

-

α-Bromination: A patent describes the α-bromination of 3'-chloroacetophenone using N-bromosuccinimide (NBS) in acetic acid with benzoyl peroxide as a radical initiator.

-

α-Chlorination: Another patent details the α-chlorination using N-chlorosuccinimide (NCS) under similar conditions.[5]

Table 1: α-Halogenation of 3'-Chloroacetophenone

| Reaction | Reagents | Solvent | Initiator | Yield | Reference |

| α-Bromination | N-Bromosuccinimide (NBS) | Acetic Acid | Benzoyl Peroxide | 86.6% | |

| α-Chlorination | N-Chlorosuccinimide (NCS) | Acetic Acid | Benzoyl Peroxide | 87.0% | [5] |

Nitration